molecular formula C20H14N2O8 B15159024 Methyl 3,4-bis(4-nitrophenoxy)benzoate CAS No. 817623-20-4

Methyl 3,4-bis(4-nitrophenoxy)benzoate

Cat. No.: B15159024
CAS No.: 817623-20-4
M. Wt: 410.3 g/mol
InChI Key: OBDIYYDGFXLODZ-UHFFFAOYSA-N
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Description

Methyl 3,4-bis(4-nitrophenoxy)benzoate is a chemical compound with the molecular formula C20H14N2O8 It is characterized by the presence of two nitrophenoxy groups attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-bis(4-nitrophenoxy)benzoate typically involves the reaction of 3,4-dihydroxybenzoic acid with 4-nitrophenol in the presence of a suitable esterification agent such as methyl chloroformate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-bis(4-nitrophenoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3,4-bis(4-nitrophenoxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a molecular probe in biochemical assays.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3,4-bis(4-nitrophenoxy)benzoate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form amino groups, which can then participate in various biochemical pathways. The ester moiety can be hydrolyzed to release the active carboxylic acid, which can interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,4-bis(4-nitrophenoxy)benzoate is unique due to the presence of two nitrophenoxy groups, which impart distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

817623-20-4

Molecular Formula

C20H14N2O8

Molecular Weight

410.3 g/mol

IUPAC Name

methyl 3,4-bis(4-nitrophenoxy)benzoate

InChI

InChI=1S/C20H14N2O8/c1-28-20(23)13-2-11-18(29-16-7-3-14(4-8-16)21(24)25)19(12-13)30-17-9-5-15(6-10-17)22(26)27/h2-12H,1H3

InChI Key

OBDIYYDGFXLODZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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